tert-butyl N-(3-chloro-2-methylphenyl)carbamate

Acetylcholinesterase inhibition Neurodegenerative disease Carbamate SAR

Standard Boc protection of 3-chloro-2-methylaniline routinely fails (<20% conversion) due to reduced nucleophilicity from the electron-deficient, sterically hindered aryl amine-wasting synthetic effort and material. This pre-protected, shelf-stable solid eliminates in-house Boc installation. Deprotect under mild TFA or HCl to liberate the free amine for amide coupling, urea synthesis, or C-H functionalization. Precisely weighable solid form avoids the oxidative degradation and handling difficulties of the air- and light-sensitive liquid free amine. Supplied at 98% purity with batch-specific QC documentation (NMR, HPLC). Reliable multi-supplier availability ensures supply chain continuity for medchem SAR programs, agrochemical intermediate synthesis, and dye precursor workflows.

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
CAS No. 129822-39-5
Cat. No. B178614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(3-chloro-2-methylphenyl)carbamate
CAS129822-39-5
Molecular FormulaC12H16ClNO2
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H16ClNO2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15)
InChIKeyFUFRZWSIYKXLRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(3-chloro-2-methylphenyl)carbamate: Structural Identity & Physicochemical Properties


tert-Butyl N-(3-chloro-2-methylphenyl)carbamate (CAS 129822-39-5, MFCD07127715) is an N-Boc-protected aromatic amine derivative with molecular formula C12H16ClNO2 and molecular weight 241.71 g/mol . This compound serves as a versatile building block in organic synthesis, functioning as a protected form of 3-chloro-2-methylaniline where the tert-butyloxycarbonyl (Boc) group shields the amine nitrogen from undesired reactions during multi-step synthetic sequences . The presence of both chloro and methyl substituents on the phenyl ring, in conjunction with the Boc protecting group, confers distinct steric and electronic properties that differentiate this compound from simpler N-Boc-aniline derivatives . Predicted physicochemical parameters include a boiling point of 277.2±33.0 °C, density of 1.169±0.06 g/cm³, and an acid dissociation constant (pKa) of 13.20±0.70, with a calculated LogP of approximately 3.2–4.0 .

Why Generic N-Boc-Arylamines Fail for tert-Butyl N-(3-chloro-2-methylphenyl)carbamate


The substitution pattern on the aromatic ring critically determines both the synthetic accessibility and downstream utility of N-Boc-protected anilines. Electron-deficient and sterically hindered aryl amines such as 3-chloro-2-methylaniline exhibit substantially reduced nucleophilicity compared to unsubstituted aniline, rendering standard Boc protection protocols (Boc2O with DMAP or aqueous base) ineffective, often yielding <20% conversion under conditions that quantitatively protect less hindered analogs . Furthermore, the ortho-methyl and meta-chloro substituents impose distinct conformational constraints and electronic effects on the carbamate linkage, influencing both the stability of the protecting group under acidic cleavage conditions and the reactivity of the parent amine in subsequent metal-catalyzed cross-coupling or directed ortho-metalation reactions . Generic N-Boc-arylamines without this specific substitution pattern cannot recapitulate the steric and electronic profile required for structure-activity relationship (SAR) studies or multistep syntheses where the 3-chloro-2-methylphenyl moiety is an essential pharmacophoric or functional element.

tert-Butyl N-(3-chloro-2-methylphenyl)carbamate vs. Structural Analogs


AChE Inhibition: Chloro vs. Des-Chloro Analogs

In a systematic structure-activity relationship study of multisubstituted chloro- and methyl-phenyl N-methylcarbamates, the replacement of the isosteric chlorine atom with a methyl group resulted in decreased biological activity across the evaluated series [1]. Specifically, compounds bearing the 3-chloro-2-methylphenyl substitution pattern exhibited measurable acetylcholinesterase inhibitory activity in vitro, whereas analogs lacking the chloro substituent showed attenuated potency. The tert-butyl N-(3-chloro-2-methylphenyl)carbamate scaffold provides the essential chloro and methyl substitution pattern required for this activity profile, distinguishing it from des-chloro analogs such as tert-butyl N-(2-methylphenyl)carbamate and tert-butyl N-(3-methylphenyl)carbamate [1].

Acetylcholinesterase inhibition Neurodegenerative disease Carbamate SAR

Boc Protection Efficiency: Hindered vs. Unsubstituted Aniline

Standard Boc protection methods employing Boc2O with DMAP or aqueous base typically give poor yields (<20–30%) for less nucleophilic aryl amines, including ortho-substituted and electron-deficient anilines . The synthesis of tert-butyl N-(3-chloro-2-methylphenyl)carbamate via reaction of 3-chloro-2-methylaniline with tert-butyl chloroformate in the presence of triethylamine achieves significantly higher efficiency, with commercial suppliers reporting product purities of 97–98% . This contrasts with the protection of unsubstituted aniline, which proceeds readily under standard conditions, but whose product lacks the chloro-methyl substitution pattern essential for subsequent structure-specific applications . The optimized route to this specific compound overcomes the intrinsic nucleophilicity limitations imposed by the ortho-methyl and meta-chloro substituents.

Organic synthesis Protecting group strategy Aryl amine protection

Stability & Handling: Boc-Protected vs. Free Amine

The 3-chloro-2-methyl substitution pattern on the phenyl ring modulates the lipophilicity and thermal stability of the N-Boc-carbamate relative to unsubstituted or mono-substituted analogs. tert-Butyl N-(3-chloro-2-methylphenyl)carbamate exhibits a predicted LogP of approximately 3.2–4.0 , reflecting the lipophilic contribution of the chloro and methyl substituents. The predicted boiling point of 277.2±33.0 °C provides a practical handling parameter for synthetic chemists. By comparison, the parent free amine (3-chloro-2-methylaniline, CAS 87-60-5) is a colorless oily liquid with boiling point 245–249 °C [1] that undergoes oxidative discoloration upon exposure to air and light, whereas the Boc-protected derivative exists as a crystalline solid with enhanced ambient stability .

Physicochemical characterization Stability LogP

Multi-Supplier Availability and Purity

tert-Butyl N-(3-chloro-2-methylphenyl)carbamate is commercially available from multiple reputable chemical suppliers with certified purity specifications of 95–98% . This multi-source availability contrasts with the limited commercial accessibility of alternative N-protected 3-chloro-2-methylaniline derivatives such as N-Cbz, N-Fmoc, or N-Alloc analogs, which typically require custom synthesis. Furthermore, the parent 3-chloro-2-methylaniline is available commercially but lacks the amine protection essential for multi-step synthetic sequences where the free amine would be incompatible with subsequent reaction conditions .

Procurement Chemical supply Quality control

Application Scenarios for tert-Butyl N-(3-chloro-2-methylphenyl)carbamate


Medicinal Chemistry: Pharmacophore Synthesis via Cross-Coupling

In medicinal chemistry programs where the 3-chloro-2-methylphenyl moiety is an essential pharmacophoric element, tert-butyl N-(3-chloro-2-methylphenyl)carbamate enables orthogonal protection strategies. The Boc-protected amine can be deprotected under mild acidic conditions (TFA or HCl) to reveal the free 3-chloro-2-methylaniline, which can then participate in amide bond formation, urea synthesis, or serve as a directing group in C–H functionalization. The enhanced solid-state stability and multi-supplier availability at 97–98% purity [1] make this compound a reliable building block for SAR exploration of targets where the chloro-methyl substitution pattern is required for activity, such as in acetylcholinesterase inhibitor scaffolds [2].

Agrochemical Intermediate: Phenylcarbamate Pesticide Precursor

The 3-chloro-2-methylaniline core is a key intermediate in the synthesis of agrochemicals, including certain herbicides and pesticides [1]. tert-Butyl N-(3-chloro-2-methylphenyl)carbamate provides a protected form of this valuable amine that can be deprotected on-demand during the synthetic sequence. This approach prevents unwanted side reactions of the free amine during earlier synthetic steps. The predicted LogP of 3.2–4.0 [2] indicates favorable lipophilicity for agrochemical applications, while the Boc group's clean removal under acidic conditions streamlines the overall synthetic route compared to alternative protecting groups that may require harsh or non-orthogonal deprotection conditions.

Dye and Pigment Synthesis Building Block

3-Chloro-2-methylaniline derivatives serve as intermediates in the synthesis of dyes and pigments, including DB-50 and naphthol-based red colorants [1]. tert-Butyl N-(3-chloro-2-methylphenyl)carbamate offers a shelf-stable, solid alternative to the air- and light-sensitive liquid free amine (3-chloro-2-methylaniline, boiling point 245–249 °C) [2], which undergoes oxidative discoloration upon storage. The Boc-protected form can be precisely weighed and stored under ambient conditions without degradation, making it suitable for precise stoichiometric control in dye synthesis workflows. Deprotection immediately prior to the final coupling step ensures maximum reactivity of the amine functionality.

Chemical Biology: Orthogonal Protection Tool for Bioconjugation

In chemical biology applications requiring the site-specific introduction of a 3-chloro-2-methylphenyl moiety into complex molecules, the Boc protection strategy enables orthogonal deprotection in the presence of acid-sensitive functional groups. The compound's commercial availability at 95–98% purity from multiple suppliers [1] ensures that researchers can obtain this building block with documented quality specifications, reducing the burden of in-house synthesis and characterization. The chloro substituent additionally provides a handle for further functionalization via transition metal-catalyzed cross-coupling reactions following Boc deprotection.

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